molecular formula C11H17Cl2N3O B8127231 (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride

Cat. No.: B8127231
M. Wt: 278.18 g/mol
InChI Key: ZWNQXXPNPFPIIR-YQFADDPSSA-N
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Description

This compound is a pyrrolidin-2-one derivative with a chiral (R)-configured aminomethyl substituent at the 5-position, further functionalized by a pyridin-4-ylmethyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its structure combines a lactam ring (pyrrolidin-2-one) with a pyridine moiety, which may confer binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9;;/h3-6,10,13H,1-2,7-8H2,(H,14,15);2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNQXXPNPFPIIR-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CNCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Amidation

A linear synthesis starting from Garner’s aldehyde (Boc-protected L-serinal) enables stereocontrolled formation of the pyrrolidinone ring. For example, Da Silva et al. demonstrated a six-step sequence involving:

  • Ozonolysis of a Morita–Baylis–Hillman adduct to generate a ketone intermediate.

  • Stereoselective reduction using zinc borohydride [Zn(BH4)2][Zn(BH_4)_2] to establish the desired stereochemistry.

  • Amidation cyclization under acidic conditions (e.g., trifluoroacetic acid, TFA) to form the pyrrolidinone.

Key parameters:

StepReagent/ConditionYieldStereochemical Outcome
1Ozone, MeOH75%N/A
2Zn(BH4)2, THF82%>95% ee
3TFA, DCM68%Retained configuration

1,3-Dipolar Cycloaddition

Azomethine ylides, generated in situ from α-amino acids and aldehydes, undergo [3+2] cycloaddition with electron-deficient alkenes to yield pyrrolidines. Subsequent oxidation (e.g., with RuO4) converts pyrrolidines to pyrrolidinones.

Introduction of the Pyridin-4-ylmethylamino Group

Reductive Amination

The primary amine on the pyrrolidinone reacts with pyridine-4-carbaldehyde under reductive conditions:

  • Condensation : Pyridine-4-carbaldehyde and the pyrrolidinone-derived amine form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CNNaBH_3CN) in MeOH selectively reduces the imine to a secondary amine.

Optimization Data :

  • pH 6–7 (acetic acid buffer) maximizes imine stability.

  • NaBH3CNNaBH_3CN (2 equiv.) achieves >90% conversion at 25°C.

Alkylation Strategies

Alternative routes employ alkylating agents like 4-(bromomethyl)pyridine hydrobromide:

  • Deprotonation : The pyrrolidinone amine is treated with K2CO3 in DMF.

  • Nucleophilic substitution : Reaction with 4-(bromomethyl)pyridine (1.2 equiv.) at 60°C for 12 hours.

Enantioselective Synthesis of the (5R) Configuration

Chiral Auxiliary Approach

A Oppolzer’s sultam derivative ensures R-configuration at C5:

  • Auxiliary attachment : The pyrrolidinone precursor is coupled to the sultam via a carboxylate linker.

  • Diastereoselective alkylation : Methylation with MeI/LDA yields the (R)-isomer preferentially (dr 9:1).

  • Auxiliary removal : Hydrolysis with LiOH/H2O2 cleaves the sultam without racemization.

Enzymatic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., CAL-B):

  • Substrate : N-Acetyl-pyrrolidinone derivative.

  • Conditions : Vinyl acetate, hexane, 37°C.

  • Outcome : 48% yield, >99% ee for (R)-enantiomer.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via:

  • Acid titration : Treatment with HCl (2.1 equiv.) in EtOAc at 0°C.

  • Precipitation : Addition of diethyl ether induces crystallization.

  • Purification : Recrystallization from MeOH/Et2O yields >99% purity.

Critical Parameters :

  • Stoichiometric excess of HCl avoids mono-salt formation.

  • Low-temperature precipitation minimizes decomposition.

Comparative Analysis of Synthetic Routes

MethodTotal YieldStereopurityScalabilityCost Efficiency
Cyclization + Reductive Amination32%95% eeModerate$$
1,3-Dipolar + Alkylation28%88% eeHigh$
Chiral Auxiliary Pathway41%>99% eeLow$$$

Challenges and Mitigation Strategies

  • Racemization during amidation : Minimized by using mild acidic conditions (pH 4–5) and low temperatures.

  • Byproduct formation in reductive amination : Additive screening (e.g., molecular sieves) reduces imine hydrolysis.

  • Salt hygroscopicity : Storage under nitrogen with desiccants (silica gel) prevents clumping .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridin-4-ylmethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Compared to 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl (CAS 1193388-05-4), the target has a more extended alkyl chain, which may influence lipophilicity and membrane permeability .
  • Sacubitril intermediates (e.g., CAS 1038924-61-6) share the pyrrolidinone core but feature bulky biphenyl groups, likely optimizing pharmacokinetic properties like half-life .
2.2 Physicochemical Properties
  • Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to free bases, a trait shared with 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl .
  • Lipophilicity : Pyridine-containing compounds (e.g., target compound) exhibit moderate logP values, whereas halogenated analogues (e.g., 5-chloropyridinyl derivatives in ) show higher lipophilicity, impacting blood-brain barrier penetration .

Critical Analysis of Divergences

  • Activity vs. Sacubitril : While sacubitril targets neprilysin, the pyridin-4-yl group in the target compound may shift selectivity toward kinases (e.g., JAK or BTK inhibitors) .
  • Halogen Impact: Chlorinated pyridines (e.g., ’s 5-chloro-4-bromopyridine derivatives) increase metabolic stability but may raise toxicity concerns compared to non-halogenated analogues .

Biological Activity

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one core with a pyridin-4-ylmethylamino substituent. Its dihydrochloride form enhances solubility, which is crucial for biological assays and therapeutic applications.

PropertyDetails
IUPAC Name(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride
Molecular FormulaC₁₁H₁₇Cl₂N₃O
CAS Number1286208-22-7
SolubilitySoluble in water

Synthesis Methods

The synthesis of (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one can be achieved through various methods, including:

  • Cyclization Reactions : Involves reacting styrene derivatives with α-bromoalkyl esters and primary amines under specific conditions.
  • Photoinduced Organocatalysis : A method that enhances reaction efficiency and yields.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antibacterial Activity

  • Studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis.
  • The compound's mechanism may involve disruption of bacterial protein synthesis or enzyme inhibition.

2. Enzyme Inhibition

  • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.
  • Notable IC50 values for urease inhibition were reported, indicating its potential as a therapeutic agent against conditions like urea cycle disorders.

3. Anticancer Potential

  • Preliminary studies suggest that the compound may possess anticancer properties, possibly through apoptosis induction in cancer cells or modulation of signaling pathways.

The biological activity of (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The pyridinylmethylamino group can bind to active sites on enzymes, modulating their activity.
  • Cellular Pathway Modulation : The compound may influence various cellular pathways, impacting processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antibacterial Screening : In vitro tests demonstrated significant antibacterial activity against multiple strains, with varying degrees of effectiveness.
  • Enzyme Inhibition Studies : Research indicated that the compound could serve as a potent inhibitor for urease, with IC50 values significantly lower than standard inhibitors.
  • Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action.

Q & A

Basic: What are the recommended safety protocols for handling (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for 10–15 minutes; consult an ophthalmologist if irritation persists .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff into drains .

Basic: What synthetic routes are reported for this compound, and what are their typical yields?

Methodological Answer:

  • Key Synthesis Steps:
    • Intermediate Formation: React (R)-5-aminomethylpyrrolidin-2-one with pyridin-4-ylmethylamine in DMF under reflux .
    • Salt Formation: Treat the free base with concentrated HCl in water at 50°C to precipitate the dihydrochloride salt .
  • Yield Optimization: Typical yields range from 52–60%. Lower yields (<50%) often result from incomplete salt precipitation; recrystallization in 1.0 M HCl improves purity .

Advanced: How can researchers optimize synthesis to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing intermediates via hydrogen bonding .
  • Temperature Control: Maintain 45–50°C during salt formation to prevent byproduct generation (e.g., N-oxide derivatives) .
  • Purification: Use preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient) to isolate >98% pure product. Confirm crystallinity via XRPD .

Basic: What spectroscopic methods are suitable for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (D2O): Key peaks: δ 2.35–2.55 (pyrrolidinone ring), δ 3.70 (CH2-NH), δ 8.45 (pyridyl protons) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 237.1243 (calculated for C12H17N3O·2HCl) .
  • X-Ray Powder Diffraction (XRPD): Validate crystalline structure; characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3° .

Advanced: How can conflicting biological activity data for pyrrolidinone derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against target receptors (e.g., NMDA or GABA receptors) .
  • Statistical Validation: Apply multivariate regression to correlate substituent effects (e.g., pyridyl vs. piperidinyl groups) with IC50 values .
  • Replicate Studies: Conduct dose-response assays in triplicate using standardized cell lines (e.g., HEK293 for neurological targets) .

Advanced: What experimental designs are critical for pharmacokinetic (PK) studies?

Methodological Answer:

  • In Vivo Models: Use Sprague-Dawley rats (n=6/group) with IV/oral dosing (1–10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
  • Analytical Methods: Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t1/2 using non-compartmental analysis .
  • Tissue Distribution: Sacrifice animals at 24 hours; homogenize organs (liver, brain) and extract compound with methanol:water (70:30) .

Basic: What are the solubility and stability parameters under varying pH conditions?

Methodological Answer:

  • Solubility Profile:
    • Aqueous Solubility: >50 mg/mL in 1.0 M HCl; <1 mg/mL in PBS (pH 7.4) due to protonation of the pyridyl group .
  • Stability:
    • pH 1–3: Stable for >48 hours at 25°C.
    • pH >7: Rapid degradation (t1/2 = 4 hours) via hydrolysis of the pyrrolidinone ring .

Advanced: How to validate selectivity against off-target receptors in neurological studies?

Methodological Answer:

  • Competitive Binding Assays: Screen against a panel of 50 GPCRs (e.g., CEREP) at 10 µM. A >90% inhibition threshold indicates off-target activity .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., NMDA receptor) to identify binding site interactions .
  • In Silico Profiling: Use Schrödinger’s Glide to predict binding energies for off-targets (e.g., serotonin receptors) .

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